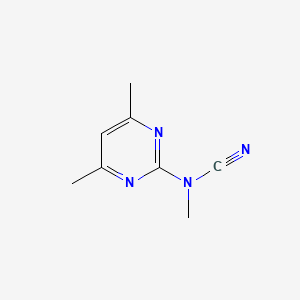
(4,6-dimethyl-2-pyrimidinyl)methylcyanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4,6-dimethyl-2-pyrimidinyl)methylcyanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DMPMC and is a pyrimidine derivative.
Mechanism of Action
The mechanism of action of DMPMC is not fully understood. However, it has been proposed that DMPMC can act as an inhibitor of enzymes involved in various metabolic pathways. DMPMC can also interfere with the synthesis of nucleic acids and proteins, which can lead to the inhibition of cell growth.
Biochemical and Physiological Effects
DMPMC has been found to have various biochemical and physiological effects. It has been found that DMPMC can increase the activity of certain enzymes involved in the metabolism of carbohydrates and lipids. DMPMC can also increase the levels of certain hormones in the body, such as insulin and growth hormone. Additionally, DMPMC can improve the immune system's function and can also act as an antioxidant.
Advantages and Limitations for Lab Experiments
One of the significant advantages of using DMPMC in lab experiments is its low toxicity. DMPMC has been found to be relatively safe for use in cell cultures and animal studies. However, one of the limitations of using DMPMC is its low solubility in water. This can make it challenging to administer DMPMC in certain experiments.
Future Directions
There are several future directions for the study of DMPMC. One of the significant areas of research is the development of DMPMC-based drugs for the treatment of various diseases. Additionally, further studies are needed to understand the mechanism of action of DMPMC and its potential applications in other fields, such as materials science and environmental science.
Conclusion
In conclusion, (4,6-dimethyl-2-pyrimidinyl)methylcyanamide is a chemical compound that has significant potential in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of DMPMC and its applications in various fields.
Synthesis Methods
The synthesis of DMPMC involves the reaction of 4,6-dimethyl-2-pyrimidinamine with cyanogen bromide in the presence of a base. This reaction results in the formation of DMPMC as a white crystalline solid with a melting point of 159-162°C.
Scientific Research Applications
DMPMC has been extensively studied for its potential applications in various fields of scientific research. One of the significant applications of DMPMC is in the field of agriculture. It has been found that DMPMC can act as a plant growth regulator and can promote the growth of various crops. DMPMC has also been studied for its anti-tumor and anti-viral properties. It has been found that DMPMC can inhibit the growth of cancer cells and can also prevent the replication of viruses.
properties
IUPAC Name |
(4,6-dimethylpyrimidin-2-yl)-methylcyanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4/c1-6-4-7(2)11-8(10-6)12(3)5-9/h4H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTFORXAXIDVQDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N(C)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3-bromobenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B5865240.png)
![3-[(4-isopropylphenyl)amino]-2-cyclohexen-1-one](/img/structure/B5865246.png)
![N'-[(3,3-diphenylpropanoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B5865252.png)
![4-[(benzylsulfonyl)amino]benzenesulfonamide](/img/structure/B5865258.png)
![5-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5865265.png)
![5,6-dimethyl-4-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]thieno[2,3-d]pyrimidine](/img/structure/B5865269.png)

![7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one](/img/structure/B5865275.png)
![2-ethyl-7-(2-furyl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5865280.png)
![2-chloro-N'-[(2-chlorobenzoyl)oxy]-4,6-dimethylpyridine-3-carboximidamide](/img/structure/B5865285.png)
![2-[4-(cyclohexylmethyl)-1-piperazinyl]ethanol](/img/structure/B5865301.png)


